KU-57788

Description

Properties

IUPAC Name |

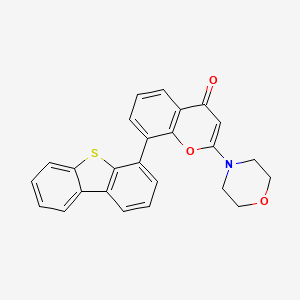

8-dibenzothiophen-4-yl-2-morpholin-4-ylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO3S/c27-21-15-23(26-11-13-28-14-12-26)29-24-17(6-3-9-20(21)24)19-8-4-7-18-16-5-1-2-10-22(16)30-25(18)19/h1-10,15H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMULYFATHSZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462509 | |

| Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503468-95-9 | |

| Record name | NU-7441 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503468959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NU-7441 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF6ZJD5WGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

KU-57788: A Technical Guide to its Mechanism of Action as a DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-57788, also known as NU7441, is a potent and highly selective inhibitor of the DNA-dependent protein kinase (DNA-PK). This document provides an in-depth technical overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows. This compound functions as an ATP-competitive inhibitor of DNA-PK, a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. By inhibiting DNA-PK, this compound effectively blocks this repair mechanism, leading to the persistence of DNA damage. This sensitizes cancer cells to DNA-damaging agents such as ionizing radiation and various chemotherapeutics, making it a promising agent for combination therapies. Furthermore, the inhibition of NHEJ by this compound has been shown to increase the frequency of homology-directed recombination (HDR), a less error-prone DNA repair pathway, which has implications for genome editing technologies.

Core Mechanism of Action: Inhibition of DNA-PK and the NHEJ Pathway

This compound is a small molecule inhibitor that targets the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). It acts by competing with ATP for the kinase domain of the enzyme.[1] DNA-PK plays a pivotal role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.

The inhibition of DNA-PK by this compound leads to several downstream cellular effects:

-

Inhibition of NHEJ: By blocking DNA-PK activity, this compound prevents the successful repair of DSBs through the NHEJ pathway.[2][3] This results in the accumulation of unrepaired DNA damage.

-

Increased Homology-Directed Recombination (HDR): The suppression of the NHEJ pathway by this compound leads to an increased rate of DNA repair through the alternative HDR pathway.[3][4] This has been leveraged to enhance the efficiency of CRISPR/Cas9-mediated genome editing.[3][5]

-

Radiosensitization and Chemosensitization: The persistence of DSBs due to NHEJ inhibition significantly enhances the cytotoxicity of ionizing radiation and chemotherapeutic agents that induce DNA damage, such as doxorubicin and etoposide.[1][4]

-

Cell Cycle Arrest: Treatment with this compound, particularly in combination with DNA-damaging agents, can lead to cell cycle arrest, most notably at the G2/M phase.[1][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on in vitro and cell-free assays.

Table 1: Inhibitory Activity of this compound against Protein Kinases

| Target | IC50 | Ki | Assay Type |

| DNA-PK | 13 nM[5], 14 nM[2][3][4] | 0.65 nM[6] | Cell-free |

| mTOR | 1.7 µM[2][3][4] | - | Cell-free |

| PI3K | 5.0 µM[2][3][4] | - | Cell-free |

| BRD4 | 1.0 µM[5] | - | Not Specified |

| BRDT | 3.5 µM[5] | - | Not Specified |

| ATM | >100 µM[3] | - | Cell-free |

| ATR | >100 µM[3] | - | Cell-free |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Assay Type | Effect | Concentration(s) |

| SW620, LoVo | Clonogenic Assay | Radiosensitization | 0.5 µM, 1.0 µM[4] |

| H1299 | Cell Cycle Analysis, DNA Fragmentation | G2/M arrest, increased DNA fragmentation | 0.3 µM[5] |

| HepG2 | Growth Inhibition | Dose- and time-dependent growth inhibition | 0.5 µM to 10 µM[2][5] |

| HCT116 | Cell Viability | Dose-dependent decrease in cell survival | 0.125 µM, 0.250 µM, 0.500 µM[7] |

| NCI-H1770 | Growth Inhibition | IC50 = 0.02143 µM | Not Specified[4] |

| A172 | Growth Inhibition | IC50 = 0.15316 µM | Not Specified[4] |

| NCI-H526 | Growth Inhibition | IC50 = 0.28407 µM | Not Specified[4] |

Experimental Protocols

Clonogenic Survival Assay for Radiosensitization

This protocol is used to assess the ability of this compound to enhance the cell-killing effects of ionizing radiation.

Methodology:

-

Cell Seeding: Plate cells (e.g., SW620, LoVo) in six-well plates or 6-cm dishes and allow them to attach overnight.[4]

-

Drug Treatment: Add this compound to the culture medium at desired concentrations (e.g., 0.5 µM or 1.0 µM) one hour prior to irradiation.[4]

-

Irradiation: Expose the cells to a range of doses of ionizing radiation (e.g., X-rays).[4]

-

Incubation: Incubate the cells with this compound for a further 16 hours post-irradiation.[4]

-

Colony Formation: Harvest the cells by trypsinization, count them, and seed a known number into 10-cm diameter Petri dishes in drug-free medium.[4]

-

Staining and Counting: After 10 to 14 days, stain the resulting colonies with crystal violet and count them using an automated colony counter.[4]

-

Data Analysis: Calculate the surviving fraction of cells for each treatment condition. The Survival Reduction Factor (SRF) can be calculated as the surviving fraction of cells in the absence of this compound divided by the surviving fraction in the presence of this compound for a given radiation dose.[4]

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cells (e.g., HepG2, HCT116) in a 96-well plate at a density of 4,000 cells per well and allow them to attach for 24 hours.[5][7]

-

Drug Treatment: Add this compound at various concentrations (e.g., 0.1 µM to 10 µM) to the culture media.[5]

-

Incubation: Incubate the cells with the drug for a specified period (e.g., 12, 24, or 48 hours).[5][7]

-

Reagent Addition: Add a cell proliferation reagent such as CCK-8 or WST-1 (10% of the culture volume) to each well.[5][7]

-

Final Incubation: Incubate the plate for an additional 2 hours.[5]

-

Measurement: Measure the absorbance (OD450) using a spectrometer.[5]

-

Data Analysis: Analyze the results to determine the effect on cell growth and viability relative to untreated control cells.

Western Blotting for DNA Damage and Repair Proteins

This protocol is used to detect changes in the phosphorylation status and expression levels of key proteins in the DNA damage response pathway.

Methodology:

-

Cell Treatment: Treat cells with this compound and/or a DNA-damaging agent (e.g., doxorubicin, ionizing radiation).[4]

-

Protein Extraction: Lyse the cells and extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins such as p-DNA-PKcs, DNA-PKcs, p-ATM, ATM, γH2AX, and others.[4]

-

Secondary Antibody and Detection: Incubate with a secondary antibody and use a detection reagent to visualize the protein bands.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the NHEJ pathway.

Experimental Workflow Diagram

Caption: Workflow for a clonogenic survival assay.

Logical Relationship Diagram

References

KU-57788: A Technical Guide to a Potent DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-57788, also known as NU7441, is a potent and highly selective inhibitor of the DNA-dependent protein kinase (DNA-PK). As a key player in the non-homologous end joining (NHEJ) pathway, DNA-PK is crucial for the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Inhibition of DNA-PK represents a promising therapeutic strategy, particularly in oncology, to enhance the efficacy of DNA-damaging agents such as radiotherapy and certain chemotherapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Core Concepts: Mechanism of Action and Rationale for Use

This compound functions as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs). By binding to the ATP-binding pocket of DNA-PKcs, this compound prevents the phosphorylation of downstream targets, effectively halting the NHEJ repair cascade. This leads to the accumulation of unrepaired DSBs, ultimately triggering cell cycle arrest and apoptosis. The primary rationale for its use in cancer therapy is to potentiate the effects of treatments that induce DSBs, thereby overcoming intrinsic or acquired resistance in tumor cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and efficacy in preclinical models.

Table 1: Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| DNA-PK | 14 |

| mTOR | 1,700 |

| PI3K | 5,000 |

Table 2: Chemosensitization Effects of this compound in SW620 Human Colon Cancer Cells

| Chemotherapeutic Agent (Concentration) | Dose Modification Ratio (DMR) with 1 µM this compound |

| Etoposide (1 µM) | 5.0 |

| Doxorubicin (100 nM) | 2.3 |

Table 3: Radiosensitization Effects of this compound

| Cell Line | Radiation Dose (Gy) | Sensitization Enhancement Ratio (SER) / Dose Modification Ratio (DMR) with this compound |

| SW620 (Human Colon) | 5 | 7.3 (DMR) |

| LoVo (Human Colon) | 5 | 5.5 (DMR) |

| A549 (Human Lung) | 2 | 1.77 (SER) |

| H1299 (Human Lung) | 2 | 1.94 (SER) |

Table 4: In Vivo Efficacy of this compound in a SW620 Human Colon Cancer Xenograft Model

| Treatment Group | Tumor Growth Delay (Days to RTV4*) | Enhancement of Etoposide Efficacy |

| Etoposide (10 mg/kg i.p. daily x5) | 8 | - |

| Etoposide + this compound (10 mg/kg i.p. daily x 5) | 11 | 60% |

*RTV4: Relative tumor volume of 4 times the initial volume.

Signaling Pathways and Experimental Workflows

DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

The diagram below illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks. This compound inhibits the kinase activity of DNA-PKcs, a critical step in this process.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow to assess the efficacy of this compound as a sensitizing agent.

Detailed Experimental Protocols

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.

-

Cell Seeding: Plate cells in 6-well plates at densities determined empirically for each cell line to yield 50-150 colonies per well in the control group. Allow cells to attach overnight.

-

Treatment: Treat cells with this compound (e.g., 1 µM) for 1-2 hours before adding the DNA-damaging agent (e.g., ionizing radiation or chemotherapeutic).

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Colony Counting: Count colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. The sensitization enhancement ratio can be calculated by dividing the dose of radiation required to achieve a certain level of cell kill (e.g., 90%) in the absence of the drug by the dose required in the presence of the drug.

Western Blot for Phospho-DNA-PKcs (Ser2056)

This protocol is used to determine the inhibition of DNA-PKcs autophosphorylation.

-

Cell Treatment and Lysis: Treat cells with this compound and/or a DNA-damaging agent. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of this compound on cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells as required. Harvest cells, including any floating cells, and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

γH2AX Foci Formation Assay

This immunofluorescence-based assay quantifies DNA double-strand breaks.

-

Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat as required.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking and Antibody Incubation: Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour. Incubate with a primary antibody against γH2AX overnight at 4°C. Follow with incubation with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.

-

Quantification: Count the number of γH2AX foci per nucleus. An increase in the number and persistence of foci in this compound-treated cells indicates inhibition of DNA repair.

Conclusion

This compound is a powerful research tool and a promising therapeutic agent for enhancing the efficacy of DNA-damaging cancer therapies. Its high potency and selectivity for DNA-PK make it an ideal candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively evaluate and utilize this inhibitor in their studies.

KU-57788: A Potent Inhibitor of Non-Homologous End Joining

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two major pathways to repair DSBs: the high-fidelity homologous recombination (HR) and the faster but more error-prone non-homologous end joining (NHEJ). The choice between these pathways is critical for maintaining genomic integrity. The NHEJ pathway is the predominant DSB repair mechanism in mammalian cells, particularly in the G0/G1 phases of the cell cycle. A key regulator of NHEJ is the DNA-dependent protein kinase (DNA-PK), a serine/threonine kinase that is rapidly recruited to DSB sites. KU-57788, also known as NU7441, has emerged as a highly potent and selective inhibitor of DNA-PK, making it a valuable tool for studying the intricacies of NHEJ and a promising candidate for therapeutic development, particularly in oncology. This guide provides a comprehensive technical overview of the role of this compound in the inhibition of NHEJ, including its mechanism of action, quantitative effects, and detailed experimental protocols for its characterization.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs)[1][2]. DNA-PKcs is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family. The catalytic activity of DNA-PK is essential for the progression of the NHEJ pathway. Upon recruitment to a DSB by the Ku70/Ku80 heterodimer, DNA-PKcs phosphorylates itself and other downstream targets, facilitating the processing and ligation of the broken DNA ends.

By binding to the ATP-binding pocket of DNA-PKcs, this compound prevents the phosphorylation of key substrates, effectively halting the NHEJ cascade. This inhibition leads to a reduction in the frequency of NHEJ-mediated repair. Consequently, the cell is more likely to utilize the alternative HR pathway for DSB repair, a process that is generally more active in the S and G2 phases of the cell cycle[1][2]. The inhibition of DNA-PKcs by this compound also prevents the autophosphorylation of DNA-PKcs at several key sites, including the ABCDE and PQR clusters, which are crucial for regulating its activity and dissociation from DNA[3][4].

Quantitative Effects of this compound

The potency and selectivity of this compound have been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data regarding the activity of this compound.

| Target | IC50 (nM) | Reference(s) |

| DNA-PK | 14 | [2][5] |

| mTOR | 1,700 | [2] |

| PI3K | 5,000 | [2] |

| ATM | >100,000 | [2] |

| ATR | >100,000 | [2] |

| BRD4 | 1,000 | |

| BRDT | 3,500 |

| Cellular Effect | Observation | Reference(s) |

| NHEJ Frequency | ~2-fold decrease in NHEJ-mediated repair events | [2] |

| HDR Frequency | 3- to 4-fold increase in HDR efficiency | [2] |

| Radiosensitization (Dose Enhancement Ratio) | 4- to 12-fold increase in sensitivity to ionizing radiation | [6] |

| Chemosensitization (Doxorubicin) | 3- to 13-fold increase in sensitivity | |

| Cell Cycle Arrest (after DNA damage) | Increased accumulation of cells in the G2/M phase | [6] |

Signaling Pathways and Experimental Workflows

Non-Homologous End Joining Pathway and Inhibition by this compound

The following diagram illustrates the canonical NHEJ pathway and the point of intervention by this compound.

Caption: The NHEJ pathway initiated by a DNA double-strand break and the inhibitory action of this compound on DNA-PKcs.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the cellular effects of this compound on NHEJ and cell survival.

Caption: A generalized experimental workflow for characterizing the effects of this compound on NHEJ and cell survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in NHEJ.

In Vitro NHEJ Assay using Plasmid DNA and Nuclear Extracts

This assay measures the ability of nuclear extracts to ligate a linearized plasmid DNA, and the inhibitory effect of this compound on this process.

1. Preparation of Nuclear Extracts:

-

Grow HeLa or other suitable cells to a high density.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors) and incubate on ice.

-

Lyse the cells using a Dounce homogenizer.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in a high-salt buffer (e.g., 20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors) and stir gently on ice.

-

Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.

-

Dialyze the nuclear extract against a low-salt buffer (e.g., 20 mM HEPES-KOH pH 7.9, 20% glycerol, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT).

-

Determine the protein concentration using a Bradford assay.

2. In Vitro End-Joining Reaction:

-

Prepare the reaction mixture in a final volume of 20-50 µL.

-

Reaction Buffer Composition: 20 mM HEPES-KOH (pH 7.5), 80 mM KCl, 10 mM MgCl₂, 1 mM ATP, 1 mM DTT, 50 µM dNTPs.

-

Add linearized plasmid DNA (e.g., 100 ng of pBluescript linearized with a restriction enzyme).

-

Add nuclear extract (e.g., 5-10 µg).

-

Add this compound at various concentrations (or DMSO as a vehicle control).

-

Incubate the reaction at 25-37°C for 1-4 hours.

-

Stop the reaction by adding a stop solution (e.g., EDTA and SDS) and treating with Proteinase K.

3. Product Analysis:

-

Analyze the reaction products by agarose gel electrophoresis.

-

Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Gold).

-

Visualize the DNA bands under UV light. The formation of dimers, trimers, and higher-order multimers of the linearized plasmid indicates successful end-joining.

-

Quantify the band intensities to determine the percentage of end-joining inhibition by this compound.

GFP-Based Cellular NHEJ Reporter Assay

This assay utilizes a reporter plasmid that expresses Green Fluorescent Protein (GFP) only upon successful NHEJ-mediated repair of a site-specific DSB.

1. Cell Culture and Transfection:

-

Plate a suitable cell line (e.g., U2OS or HEK293T) in a multi-well plate.

-

Co-transfect the cells with:

-

An NHEJ reporter plasmid (e.g., pEJ-GFP, which contains a GFP coding sequence separated by an intron containing a recognition site for the I-SceI endonuclease).

-

An I-SceI expression plasmid (to induce the DSB).

-

A plasmid expressing a different fluorescent protein (e.g., mCherry or DsRed) as a transfection control.

-

-

Include a condition with this compound at the desired concentration (and a DMSO control).

2. Incubation and Analysis:

-

Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.

-

Harvest the cells by trypsinization.

-

Analyze the cells by flow cytometry.

3. Data Interpretation:

-

Gate on the population of cells successfully transfected (i.e., expressing the control fluorescent protein).

-

Within this population, quantify the percentage of GFP-positive cells.

-

The ratio of GFP-positive cells to the total number of transfected cells represents the NHEJ efficiency.

-

Compare the NHEJ efficiency in the presence and absence of this compound to determine the percentage of inhibition.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with a DNA damaging agent and this compound.

1. Cell Seeding and Treatment:

-

Plate cells at a low density (e.g., 200-1000 cells per well in a 6-well plate) to allow for individual colony formation.

-

Allow the cells to attach overnight.

-

Treat the cells with varying doses of a DNA damaging agent (e.g., ionizing radiation) with or without a fixed concentration of this compound.

2. Colony Formation:

-

Incubate the plates for 10-14 days in a humidified incubator to allow for colony growth.

-

Fix the colonies with a solution of methanol and acetic acid.

-

Stain the colonies with crystal violet.

3. Data Analysis:

-

Count the number of colonies containing at least 50 cells.

-

Calculate the plating efficiency (PE) for each condition: (number of colonies formed / number of cells seeded) x 100%.

-

Calculate the surviving fraction (SF) for each treatment: PE of treated cells / PE of untreated control cells.

-

Plot the surviving fraction as a function of the DNA damaging agent dose on a log scale.

-

The Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) can be calculated to quantify the radiosensitizing effect of this compound[7].

Immunofluorescence for γH2AX and 53BP1 Foci

This method visualizes the formation and resolution of DNA damage foci, which are markers for DSBs.

1. Cell Preparation and Treatment:

-

Grow cells on coverslips.

-

Treat the cells with a DNA damaging agent ± this compound.

-

Fix the cells at various time points after treatment with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

2. Antibody Staining:

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBST).

-

Incubate with primary antibodies against γH2AX (phosphorylated H2AX at Ser139) and/or 53BP1 overnight at 4°C.

-

Wash with PBST.

-

Incubate with fluorescently-labeled secondary antibodies.

-

Wash with PBST.

-

Mount the coverslips on slides with a mounting medium containing DAPI to counterstain the nuclei.

3. Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the number of foci per nucleus using image analysis software.

-

The persistence of γH2AX and 53BP1 foci at later time points in this compound-treated cells indicates impaired DNA repair.

Western Blotting for Phospho-DNA-PKcs (Ser2056)

This technique detects the autophosphorylation of DNA-PKcs, a key indicator of its activation, and its inhibition by this compound.

1. Sample Preparation:

-

Treat cells with a DNA damaging agent ± this compound.

-

Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

2. SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody specific for phosphorylated DNA-PKcs at Serine 2056.

-

Incubate with a primary antibody for total DNA-PKcs and a loading control (e.g., GAPDH or β-actin) for normalization.

-

Wash with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash with TBST.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the relative levels of phosphorylated DNA-PKcs. A decrease in the p-DNA-PKcs/total DNA-PKcs ratio in the presence of this compound indicates inhibition of DNA-PK activity.

Conclusion

This compound is a powerful and specific inhibitor of the non-homologous end joining pathway, acting through the direct, ATP-competitive inhibition of DNA-PKcs. Its ability to suppress NHEJ and consequently promote HDR makes it an invaluable research tool for dissecting the mechanisms of DNA double-strand break repair. Furthermore, its capacity to sensitize cancer cells to DNA damaging agents highlights its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted role of this compound and to explore its full potential in both basic science and clinical applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. trans Autophosphorylation at DNA-Dependent Protein Kinase's Two Major Autophosphorylation Site Clusters Facilitates End Processing but Not End Joining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autophosphorylation of DNA-Dependent Protein Kinase Regulates DNA End Processing and May Also Alter Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jpp.krakow.pl [jpp.krakow.pl]

- 7. Radiosensitization of head and neck squamous cell carcinoma lines by DNA-PK inhibitors is more effective than PARP-1 inhibition and is enhanced by SLFN11 and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to KU-57788: A Potent Inhibitor of DNA Double-Strand Break Repair

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of KU-57788 (also known as NU7441), a potent and highly selective inhibitor of the DNA-dependent protein kinase (DNA-PK). It details the molecule's mechanism of action in the context of DNA double-strand break (DSB) repair, summarizing its biochemical potency and cellular effects. This document includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a critical resource for professionals in oncology research and drug development.

Introduction

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage.[1] Eukaryotic cells have evolved two primary pathways to repair these lesions: the high-fidelity Homologous Recombination (HR) pathway and the faster but more error-prone Non-Homologous End Joining (NHEJ) pathway.[1][2] The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the NHEJ pathway, making it an attractive target for cancer therapy.[1][3] Many cancer cells rely heavily on NHEJ for survival, and inhibiting this pathway can enhance the efficacy of DNA-damaging agents like radiotherapy and chemotherapy.[1]

This compound (NU7441) is a small molecule inhibitor that demonstrates high potency and selectivity for DNA-PK.[4][5] It functions as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs), effectively blocking the NHEJ repair pathway.[3][6][7] This guide explores the biochemical and cellular pharmacology of this compound, its impact on DNA repair, and its potential as a chemo- and radio-sensitizing agent.

Mechanism of Action

The choice between NHEJ and HR for repairing a DSB is a critical determinant of cell fate. NHEJ is active throughout the cell cycle and directly ligates broken DNA ends, a process initiated by the binding of the Ku70/80 heterodimer to the DNA break.[8][9] This complex then recruits and activates DNA-PKcs.[1][9] The kinase activity of DNA-PKcs is essential for the subsequent processing and ligation steps that complete the repair.[9]

This compound specifically targets the ATP-binding pocket of DNA-PKcs, preventing the phosphorylation of downstream targets and halting the NHEJ process.[6][7] This forces the cell to rely on other repair mechanisms, such as HR.[10][11] By inhibiting NHEJ, this compound leads to the persistence of unresolved DSBs, particularly in cancer cells treated with DNA-damaging agents, ultimately triggering cell cycle arrest and apoptosis.[1][10]

Quantitative Data: Potency and Selectivity

This compound is a highly selective inhibitor of DNA-PK. Its potency against other members of the PI3K-related kinase (PIKK) family, such as ATM, ATR, and mTOR, is significantly lower. This selectivity minimizes off-target effects and underscores its utility as a specific tool for studying the NHEJ pathway.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Target Kinase | IC50 Value | Reference(s) |

|---|---|---|

| DNA-PK | 14 nM | [4][6][10][11][12][13] |

| mTOR | 1.7 µM | [4][6][10][12][13][14] |

| PI3K | 5.0 µM | [4][6][10][12][13][14] |

| ATM | >100 µM | [4][6][7] |

The inhibitory effects of this compound have been quantified across various cancer cell lines, demonstrating its ability to inhibit cell growth and, more significantly, to sensitize them to radiation.

Table 2: Cellular Activity of this compound in Human Cancer Cell Lines

| Cell Line | Assay Type | Endpoint | Value | Reference(s) |

|---|---|---|---|---|

| NCI-H1770 | Growth Inhibition | IC50 | 0.021 µM | [10] |

| A172 | Growth Inhibition | IC50 | 0.153 µM | [10] |

| NCI-H526 | Growth Inhibition | IC50 | 0.284 µM | [10] |

| HepG2 | Growth Inhibition | Dose-dependent | 0.5 - 10 µM | [12][14][15] |

| LoVo, SW620 | Radiosensitization | Dose Modification | Potentiates IR | [1][4] |

| HNSCC lines | Radiosensitization | Clonogenic Survival | Increased sensitivity |[2] |

Cellular Effects and Preclinical Applications

The inhibition of DNA-PK by this compound triggers a cascade of cellular events that are particularly detrimental to cancer cells undergoing DNA damage.

-

Inhibition of DSB Repair: The most direct effect is the inhibition of NHEJ, which leads to a dose-dependent increase in the persistence of γH2AX foci, a key marker of DNA DSBs, following treatment with ionizing radiation (IR) or chemotherapeutics like doxorubicin.[1][10]

-

Cell Cycle Arrest: By preventing the repair of DSBs, this compound causes a significant accumulation of cells in the G2/M phase of the cell cycle, a common response to unresolved DNA damage.[1][10][15]

-

Sensitization to DNA-Damaging Agents: The primary therapeutic potential of this compound lies in its ability to sensitize cancer cells to DNA-damaging treatments. It significantly enhances the cytotoxicity of ionizing radiation and etoposide in human colon cancer cell lines and potentiates the anti-tumor effects of etoposide in in-vivo xenograft models.[4][7] This synergy allows for lower doses of radiation or chemotherapy to achieve the same therapeutic effect, potentially reducing toxicity to normal tissues.

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating the effects of DNA repair inhibitors. The following are detailed protocols for common assays used to characterize this compound.

Clonogenic Survival Assay for Radiosensitization

This assay is the gold standard for measuring the effect of an agent on cell reproductive integrity after radiation.

-

Cell Plating: Seed cells (e.g., SW620, LoVo) in 6-well plates and allow them to attach overnight.

-

Inhibitor Treatment: Add this compound (dissolved in DMSO and diluted in media) to the cells at a final, non-toxic concentration (e.g., 0.5 µM or 1.0 µM) one hour prior to irradiation.[10] Include a vehicle-only (DMSO) control.

-

Irradiation: Expose the plates to varying doses of X-ray or γ-irradiation (e.g., 0, 2, 4, 6, 8 Gy).[8][10]

-

Incubation: Incubate the cells in the presence of this compound for an additional 16 hours post-irradiation.[10]

-

Re-seeding for Colony Formation: Wash the cells with PBS, trypsinize, count, and re-seed known numbers of cells (from 100 to 100,000 per dish) into 10-cm dishes containing drug-free medium.[10]

-

Colony Growth: Incubate the dishes for 10-14 days until visible colonies form.[10]

-

Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells.[10]

-

Data Analysis: Calculate the surviving fraction (SF) at each dose and plot the survival curves. The dose enhancement factor (DEF) can be calculated to quantify the degree of radiosensitization.

Cell Viability (CCK-8) Assay

This assay measures cell proliferation and metabolic activity to determine the cytotoxic effect of the inhibitor.

-

Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 4,000 cells per well and allow them to attach for 24 hours.[14][15]

-

Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 5, 10 µM) to the culture media.[14][15]

-

Incubation: Incubate the cells for the desired time period (e.g., 12, 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.[14][15]

-

Final Incubation: Incubate the plate for 2 hours at 37°C.[14][15]

-

Measurement: Measure the absorbance (OD) at 450 nm using a microplate reader.[14][15] The OD value is proportional to the number of viable cells.

Western Blot for DNA-PKcs Autophosphorylation

This protocol allows for the direct assessment of this compound's inhibitory effect on its target in cells.

-

Cell Treatment: Treat cells with a DNA-damaging agent (e.g., 10 Gy IR) with or without pre-treatment (1 hour) with this compound.

-

Lysis: Harvest cells at a specified time point post-treatment (e.g., 1 hour) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against phosphorylated DNA-PKcs (e.g., p-DNA-PKcs S2056).[10][12] Subsequently, probe for total DNA-PKcs and a loading control (e.g., β-actin).

-

Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. A reduction in the p-DNA-PKcs signal relative to total DNA-PKcs indicates successful target inhibition.

Conclusion

This compound is a powerful and selective research tool for interrogating the Non-Homologous End Joining pathway. Its ability to inhibit DNA-PK leads to the persistence of DNA double-strand breaks, G2/M cell cycle arrest, and a significant sensitization of cancer cells to radiation and certain chemotherapies. The data and protocols presented in this guide provide a robust framework for researchers and drug developers to effectively utilize this compound in preclinical studies, furthering our understanding of DNA repair and advancing the development of novel anti-cancer strategies.

References

- 1. jpp.krakow.pl [jpp.krakow.pl]

- 2. Inhibition of key DNA double strand break repair protein kinases enhances radiosensitivity of head and neck cancer cells to X-ray and proton irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. jk-sci.com [jk-sci.com]

- 7. apexbt.com [apexbt.com]

- 8. Targeting DNA double strand break repair with hyperthermia and DNA-PKcs inhibition to enhance the effect of radiation treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elifesciences.org [elifesciences.org]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound | DNA-PK | CRISPR/Cas9 | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. glpbio.com [glpbio.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Impact of KU-57788 on Homology-Directed Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of genome editing, the precise introduction of genetic material through homology-directed repair (HDR) is often hampered by the cell's more efficient, yet error-prone, non-homologous end joining (NHEJ) pathway.[1] The competition between these two major DNA double-strand break (DSB) repair mechanisms presents a significant challenge for therapeutic applications and basic research. A key strategy to enhance the efficiency of HDR is the targeted inhibition of the NHEJ pathway. This technical guide provides an in-depth analysis of KU-57788 (also known as NU7441), a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a critical component of the NHEJ machinery. By inhibiting DNA-PKcs, this compound effectively shifts the balance of DSB repair towards the HDR pathway, thereby increasing the frequency of precise gene editing events.

Mechanism of Action: Inhibiting NHEJ to Promote HDR

Following a DNA double-strand break, the cell primarily employs two repair pathways: NHEJ and HDR. NHEJ directly ligates the broken ends of the DNA, a rapid process that often results in small insertions or deletions (indels).[2] In contrast, HDR utilizes a homologous template to accurately repair the break, allowing for the precise insertion of new genetic information.

The NHEJ pathway is initiated by the binding of the Ku70/80 heterodimer to the DNA ends, which then recruits and activates DNA-PKcs.[3] DNA-PKcs, a serine/threonine protein kinase, plays a crucial role in the subsequent steps of NHEJ, including the processing of DNA ends and the recruitment of other repair factors.

This compound is a small molecule inhibitor that competitively targets the ATP-binding site of DNA-PKcs, thereby blocking its kinase activity.[4] By inhibiting DNA-PKcs, this compound effectively stalls the NHEJ pathway at an early stage. This inhibition creates a larger window of opportunity for the HDR pathway, which is predominantly active in the S and G2 phases of the cell cycle, to engage with the DSB and utilize a provided donor template for high-fidelity repair.[5] The net effect is a significant increase in the frequency of desired HDR-mediated genome editing events and a concurrent decrease in the rate of inaccurate NHEJ-mediated repairs.

Quantitative Impact of this compound on HDR and NHEJ

The efficacy of this compound in modulating DNA repair outcomes has been quantified in various studies. The following tables summarize the key findings, providing a clear comparison of its effects across different experimental setups.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (DNA-PK) | 14 nM | Cell-free assay | [6] |

| IC50 (mTOR) | 1.7 µM | Cell-free assay | [6] |

| IC50 (PI3K) | 5 µM | Cell-free assay | [6] |

| Cell Line | Experimental Target | This compound Concentration | Fold Increase in HDR | Fold Decrease in NHEJ | Reference |

| 293/TLR | TLR Reporter | 2.0 µM | ~2-fold | ~0.6-fold (40% decrease) | [5] |

| 293/TLR | TLR Reporter | 250 nM (KU-0060648) | ~2-fold | ~0.6-fold (40% decrease) | [5] |

| 293/TLR | Endogenous Locus (oligo donor) | 2.0 µM | ~3 to 4-fold | ~2-fold | [4] |

| Arf-/- MEFs | p53 locus | 2.0 µM | ~3-fold | Not Quantified | [5] |

| HeLa-eGFPd2 | eGFP Reporter | Not specified | >10-fold | Not Quantified | [7] |

Experimental Protocols

This section details the methodologies employed in key experiments to assess the impact of this compound on HDR and NHEJ. The protocols are based on the work of Robert et al. (2015).[5]

Cell Culture and Reagents

-

Cell Lines: 293/TLR (HEK293 cells stably expressing the Traffic Light Reporter) and Arf-/- mouse embryonic fibroblasts (MEFs).

-

Culture Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

This compound (NU7441): Dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20°C.

Traffic Light Reporter (TLR) Assay for HDR and NHEJ Quantification

The Traffic Light Reporter system is a powerful tool for simultaneously measuring the frequencies of HDR and NHEJ.[2] The reporter consists of a mutated GFP gene (eGFP) that can be repaired by HDR using a co-transfected donor template, leading to green fluorescence. A frameshift mutation in the reporter means that NHEJ-mediated repair has a one-in-three chance of restoring the reading frame of a downstream mCherry fluorescent protein, resulting in red fluorescence.

Protocol:

-

Cell Seeding: Plate 293/TLR cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with a plasmid expressing Cas9 and a single guide RNA (sgRNA) targeting the reporter locus, and a donor template for HDR. A common transfection reagent is Lipofectamine 2000, used according to the manufacturer's instructions.

-

This compound Treatment: 16 hours post-transfection, add this compound to the culture medium at the desired final concentration (e.g., a dose-response from 0.1 µM to 5 µM). A DMSO-only control should be included.

-

Incubation: Incubate the cells for 5 days to allow for gene editing and expression of fluorescent reporters.

-

Flow Cytometry Analysis: Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend in FACS buffer. Analyze the percentage of GFP-positive (HDR) and mCherry-positive (NHEJ) cells using a flow cytometer.

Analysis of HDR at an Endogenous Locus (p53 gene)

Protocol:

-

Cell Seeding and Transfection: Seed Arf-/- MEFs and transfect with plasmids expressing Cas9, an sgRNA targeting the p53 locus, and a single-stranded oligonucleotide donor (ssODN) containing the desired sequence modification.

-

This compound Treatment: 16 hours post-transfection, add 2 µM this compound or DMSO to the medium.

-

Genomic DNA Extraction: After 48 hours of drug treatment, harvest the cells and extract genomic DNA.

-

PCR Amplification and Sequencing: Amplify the targeted region of the p53 gene using PCR. The resulting amplicons are then subjected to deep sequencing to quantify the percentage of reads that correspond to precise integration of the ssODN sequence (HDR) versus those with indels (NHEJ).

Visualizations: Pathways and Workflows

Signaling Pathway

Caption: DNA DSB Repair Pathways and the Action of this compound.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Tracking genome engineering outcome at individual DNA breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

KU-57788: A Potent and Selective Inhibitor of DNA-PK

An In-depth Technical Guide on the Selectivity of KU-57788 for DNA-PK over ATM and ATR

For researchers, scientists, and drug development professionals, understanding the specificity of kinase inhibitors is paramount. This guide provides a detailed analysis of this compound (also known as NU7441), a potent ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK), and its selectivity against the related PI3K-like kinases (PIKKs), ATM and ATR.

Core Selectivity Profile

This compound exhibits remarkable selectivity for DNA-PK over other key players in the DNA damage response (DDR) pathway, namely ATM and ATR. This high degree of selectivity makes it an invaluable tool for dissecting the specific roles of DNA-PK in cellular processes such as non-homologous end joining (NHEJ) and as a potential therapeutic agent.

Quantitative Inhibition Data

The inhibitory potency of this compound against DNA-PK, ATM, and ATR, as well as other related kinases, has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Kinase | IC50 (in cell-free assays) | Reference(s) |

| DNA-PK | 13-14 nM | [1][2][3][4] |

| ATM | >100 µM | [1][4] |

| ATR | >100 µM | [1][4] |

| mTOR | 1.7 µM | [2][3][5] |

| PI3K | 5.0 µM | [2][3][5] |

As the data clearly indicates, this compound is several orders of magnitude more potent against DNA-PK than against ATM and ATR, where minimal inhibition is observed even at high micromolar concentrations[1][4]. This exceptional selectivity is a key attribute of this compound.

Experimental Protocols

The determination of kinase inhibition and cellular effects of this compound involves a range of established methodologies. Below are detailed protocols for key experiments.

In Vitro DNA-PK Kinase Assay (IC50 Determination)

This protocol outlines a typical approach to determine the IC50 of an inhibitor against DNA-PK in a cell-free system.

Materials:

-

Recombinant human DNA-PK enzyme

-

Biotinylated peptide substrate (e.g., a peptide derived from p53)

-

Calf thymus DNA (to activate DNA-PK)

-

ATP (radiolabeled [γ-³²P]ATP or for use with phosphospecific antibodies)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.2 mM EGTA, 0.1 mM DTT)

-

This compound (serial dilutions)

-

Streptavidin-coated plates or beads

-

Phosphorimager or appropriate detection system for non-radioactive methods

Procedure:

-

Reaction Setup: In a microplate well, combine the kinase assay buffer, DNA-PK enzyme, calf thymus DNA, and the biotinylated peptide substrate.

-

Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells, e.g., <1%). Include a no-inhibitor control.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Termination: Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.

-

Detection of Phosphorylation:

-

Radioactive Method: If using [γ-³²P]ATP, capture the biotinylated peptide on a streptavidin-coated plate, wash away unincorporated ATP, and quantify the incorporated radioactivity using a phosphorimager.

-

Non-Radioactive Method: Use a phosphospecific antibody that recognizes the phosphorylated substrate. The signal can be detected using a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent readout.

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for DNA Damage Response: Western Blotting for Phosphorylated Proteins

This method assesses the ability of this compound to inhibit DNA-PK activity within a cellular context by measuring the phosphorylation of its downstream targets.

Materials:

-

Human cell line (e.g., HeLa, SW620, LoVo)[1]

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., Ionizing Radiation (IR) or Doxorubicin)[5]

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against:

-

Phospho-DNA-PKcs (Ser2056)

-

Total DNA-PKcs

-

Phospho-ATM (Ser1981)

-

Total ATM

-

Phospho-ATR (Ser428)

-

Total ATR

-

γH2AX (Phospho-H2AX Ser139)

-

Loading control (e.g., β-actin or GAPDH)

-

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction of DNA Damage: Expose the cells to a DNA damaging agent (e.g., 2-10 Gy of IR or a specific concentration of doxorubicin).

-

Post-Damage Incubation: Incubate the cells for a defined period (e.g., 1-16 hours) to allow for the activation of DNA damage signaling pathways[5].

-

Cell Lysis: Wash the cells with PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with the primary and secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Signaling Pathways and Mechanism of Action

DNA-PK, ATM, and ATR are central kinases in the DNA damage response (DDR). They are activated by different types of DNA lesions and initiate distinct but overlapping signaling cascades to coordinate cell cycle arrest, DNA repair, and apoptosis.

DNA Damage Response Pathways

Caption: Overview of the DNA Damage Response pathways highlighting the roles of DNA-PK, ATM, and ATR.

This compound specifically targets the DNA-PK-dependent NHEJ pathway. By inhibiting DNA-PK, this compound prevents the repair of double-strand breaks via this pathway, which can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often deficient in other repair pathways like homologous recombination (HR)[3][5].

Experimental Workflow for Selectivity Profiling

The process of determining the selectivity of an inhibitor like this compound involves a multi-step approach, from initial biochemical screening to cellular validation.

References

Unveiling the Off-Target Profile of KU-57788: A Technical Guide to its Effects on mTOR and PI3K Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-57788, also known as NU7441, is a potent and highly selective inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC50 value of approximately 14 nM in cell-free assays.[1][2][3][4][5] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. Due to its role in DNA repair, inhibitors of DNA-PK like this compound have been investigated as potential sensitizers to radiotherapy and chemotherapy in cancer treatment. However, a comprehensive understanding of any potential off-target effects is paramount for its clinical development and for the accurate interpretation of experimental results. This technical guide provides an in-depth analysis of the off-target effects of this compound on two key signaling kinases: the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3K).

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound against its primary target, DNA-PK, and its off-targets, mTOR and PI3K, has been quantified in cell-free biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of the compound's potency against each kinase.

| Target Kinase | IC50 (µM) |

| DNA-PK | 0.014[1][2][3][4][5] |

| mTOR | 1.7[2][3][4][5] |

| PI3K | 5.0[2][3][4] |

Table 1: Inhibitory Potency of this compound against DNA-PK, mTOR, and PI3K. Data is derived from cell-free kinase assays.

Signaling Pathway Overview

To understand the implications of this compound's off-target effects, it is essential to visualize the signaling pathways in which these kinases operate. The following diagrams, generated using the DOT language, illustrate the ATM, PI3K/Akt, and mTOR signaling cascades and their intricate crosstalk.

Figure 1: ATM, PI3K/Akt, and mTOR Signaling Pathways and Crosstalk. This diagram illustrates the key components and interactions of the ATM, PI3K/Akt, and mTOR signaling pathways, highlighting the inhibitory points of this compound.

Experimental Protocols

To facilitate the replication and further investigation of this compound's off-target effects, detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay (for IC50 Determination)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against a specific kinase. The original identification of NU7441 (this compound) was performed by screening chromenone libraries against DNA-PK.[1]

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of mTOR and PI3K in a cell-free system.

Materials:

-

Recombinant human mTOR or PI3K enzyme

-

Kinase-specific substrate (e.g., PHAS-I for mTOR, PIP2 for PI3K)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)

-

Kinase reaction buffer (specific composition depends on the kinase)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Scintillation counter or appropriate detection system for non-radioactive assays

-

Phosphocellulose paper or other capture membrane

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the recombinant kinase, its specific substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

-

Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Figure 2: Experimental Workflow for a Biochemical Kinase Assay. This diagram outlines the key steps involved in determining the IC50 of a kinase inhibitor.

Western Blot Analysis of mTOR and PI3K Signaling in Cells

This protocol describes how to assess the impact of this compound on the phosphorylation status of key downstream effectors of the mTOR and PI3K pathways in a cellular context. Evidence suggests that this compound's effect on the phosphorylation of mTOR (Ser2448), S6K (Thr389), and Akt has been evaluated using Western blotting.[2]

Objective: To determine if this compound inhibits the mTOR and PI3K signaling pathways in cultured cells by measuring the phosphorylation of downstream targets.

Materials:

-

Cell line of interest (e.g., a cancer cell line with active PI3K/mTOR signaling)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p70S6K (Thr389), anti-p70S6K, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration.

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Figure 3: Experimental Workflow for Western Blot Analysis. This flowchart details the procedure for assessing the impact of this compound on cellular signaling pathways.

Conclusion

The data presented in this technical guide demonstrate that while this compound is a highly potent inhibitor of its primary target, DNA-PK, it also exhibits off-target inhibitory activity against mTOR and PI3K at micromolar concentrations. The IC50 values for mTOR and PI3K are approximately 120-fold and 350-fold higher, respectively, than for DNA-PK. Researchers utilizing this compound should be cognizant of these off-target effects, particularly when using the compound at concentrations exceeding 1 µM in cellular assays. The provided experimental protocols and workflow diagrams serve as a valuable resource for the scientific community to further investigate and validate these findings. A thorough understanding of the complete pharmacological profile of this compound is crucial for its continued development as a therapeutic agent and its application as a chemical probe in biological research.

References

- 1. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | DNA-PK | CRISPR/Cas9 | TargetMol [targetmol.com]

KU-57788: A Technical Guide to its Discovery and Preclinical Development

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of KU-57788 (also known as NU7441), a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams created using the DOT language illustrate critical signaling pathways and experimental workflows.

Discovery and Initial Identification

This compound was identified through the screening of a chromen-4-one small-molecule library. [1][2]The initial lead compound, LY294002, a known PI3K inhibitor, was used as a starting point for the synthesis of more potent and selective inhibitors of DNA-PK. [3]This effort led to the discovery of this compound (2-N-morpholino-8-dibenzothiophenyl-chromen-4-one), which demonstrated high potency and selectivity for DNA-PK. [3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of DNA-PK. [2][4]DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). [3][4]By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequently, cell cycle arrest and apoptosis. [3][5]This inhibition of the NHEJ pathway also leads to an increased rate of homology-directed repair (HDR). [2][5] The following diagram illustrates the role of DNA-PK in the NHEJ pathway and the inhibitory action of this compound.

In Vitro Activity and Selectivity

This compound is a highly potent inhibitor of DNA-PK with an IC50 of 14 nM in cell-free assays. [5][6]It exhibits significant selectivity for DNA-PK over other related kinases in the PI3K-like kinase (PIKK) family, such as mTOR and PI3K, and shows minimal inhibition of ATM and ATR. [1][2]

| Target Kinase | IC50 (nM) | Reference(s) |

|---|---|---|

| DNA-PK | 14 | [5][6] |

| mTOR | 1,700 | [5][6] |

| PI3K | 5,000 | [5][6] |

| ATM | >100,000 | [1][2] |

Preclinical Efficacy

In Vitro Studies

Preclinical studies have demonstrated that this compound sensitizes cancer cells to the cytotoxic effects of ionizing radiation (IR) and chemotherapeutic agents that induce DNA double-strand breaks, such as topoisomerase II inhibitors (e.g., doxorubicin and etoposide). [1][3]

-

Radiosensitization: In human colon cancer cell lines SW620 and LoVo, a non-cytotoxic concentration of 1 µmol/L this compound significantly enhanced the cytotoxicity of ionizing radiation. [3]* Chemosensitization: The same concentration of this compound also potentiated the effects of doxorubicin and etoposide in these cell lines. [1][3]* Mechanism of Sensitization: The potentiation of cytotoxicity is attributed to the inhibition of DSB repair by this compound, leading to the persistence of γH2AX foci (a marker of DNA double-strand breaks) and prolonged G2/M cell cycle arrest. [3][5]

Cell Line Treatment Effect of this compound (1 µM) Reference(s) SW620 (p53 mutant) Ionizing Radiation Significant enhancement of cytotoxicity [3] LoVo (p53 wild-type) Ionizing Radiation Significant enhancement of cytotoxicity [3] SW620 (p53 mutant) Doxorubicin Significant enhancement of cytotoxicity [3] LoVo (p53 wild-type) Doxorubicin Significant enhancement of cytotoxicity [3] SW620 (p53 mutant) Etoposide Significant enhancement of cytotoxicity [1] | LoVo (p53 wild-type) | Etoposide | Significant enhancement of cytotoxicity | [1]|

In Vivo Studies

The in vivo efficacy of this compound was evaluated in a SW620 human colon cancer xenograft mouse model. [1]Co-administration of this compound with etoposide phosphate resulted in a significant enhancement of tumor growth delay compared to etoposide phosphate alone, without a noticeable increase in toxicity. [1][7]

| Treatment Group | Median Time to RTV4 (days) | Tumor Growth Delay (days) | Reference(s) |

|---|---|---|---|

| Control | 5.6 | - | [1] |

| Etoposide phosphate | 8.3 | 2.7 | [1] |

| Etoposide phosphate + this compound | 11.0 | 5.4 | [1]|

Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the long-term survival and proliferative capacity of cells after treatment with cytotoxic agents.

Methodology:

-

Cells (e.g., SW620, LoVo) are seeded into culture dishes. [7]2. After allowing the cells to attach, they are treated with this compound with or without a cytotoxic agent (e.g., etoposide, doxorubicin) or ionizing radiation. [7]3. The cells are incubated with the treatment for a specified period, typically 16 hours. [7]4. Following incubation, the cells are harvested, counted, and re-seeded at various densities into fresh, drug-free medium in Petri dishes. [5]5. The dishes are incubated for 10-14 days to allow for colony formation. [5]6. Colonies are then fixed and stained with crystal violet. [5]7. The number of colonies (typically defined as containing >50 cells) is counted to determine the surviving fraction of cells compared to untreated controls. [5]

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cells are treated with this compound, with or without a DNA damaging agent, for a defined period (e.g., 16 hours). [1]2. Cells are harvested, washed, and fixed (e.g., with ice-cold ethanol).

-

The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-intercalating dye, such as propidium iodide.

-

The DNA content of individual cells is measured using a flow cytometer.

-

The resulting data is analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent and selective inhibitor of DNA-PK that has demonstrated significant preclinical activity in sensitizing cancer cells to DNA-damaging agents. Its ability to inhibit the NHEJ pathway provides a clear mechanism for its observed effects. The in vitro and in vivo data support the further development of DNA-PK inhibitors as a therapeutic strategy in oncology. While this compound itself has primarily served as a valuable research tool, it has paved the way for the clinical investigation of next-generation DNA-PK inhibitors.

References

- 1. apexbt.com [apexbt.com]

- 2. jk-sci.com [jk-sci.com]

- 3. jpp.krakow.pl [jpp.krakow.pl]

- 4. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

KU-57788: A Technical Guide for Oncology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KU-57788, also known as NU7441, is a potent and highly selective inhibitor of the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs). As a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, DNA-PK is a key target in oncology. This technical guide provides a comprehensive overview of this compound as a tool compound in cancer research. It details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in vitro and in vivo, and presents visual representations of its mechanism and experimental workflows.

Introduction

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. The non-homologous end joining (NHEJ) pathway is a major mechanism for repairing DSBs. The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in this pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies. This compound has emerged as a valuable tool compound for investigating the role of DNA-PK and the NHEJ pathway in cancer biology and for exploring the therapeutic potential of DNA-PK inhibition.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs).[1] By binding to the kinase domain of DNA-PKcs, this compound prevents the phosphorylation of downstream targets that are essential for the completion of NHEJ.[2][3] This inhibition of DNA repair leads to the persistence of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[4][5] The primary mechanism involves the blockade of DNA-PKcs autophosphorylation at the S2056 site, which is a critical step for the dissociation of the repair complex from DNA, thereby halting the NHEJ process.[3]

Data Presentation

Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against DNA-PK and other related kinases.

| Kinase Target | IC50 (nM) | Reference(s) |

| DNA-PK | 14 | [6][7][8][9] |

| mTOR | 1700 | [6][7][8] |

| PI3K | 5000 | [6][7][8] |

| ATM | >100,000 | [8][9] |

| ATR | >100,000 | [8][9] |

In Vitro Cellular Activity

This table presents the cellular activity of this compound in various cancer cell lines.

| Cell Line | Assay Type | Effect | Concentration | Reference(s) |

| HepG2 (Liver Cancer) | Growth Inhibition | Dose- and time-dependent inhibition | 0.5 - 10 µM | [4][5][6] |

| NCI-H1770 | Growth Inhibition | IC50 = 0.02143 µM | Not Specified | [7] |

| A172 | Growth Inhibition | IC50 = 0.15316 µM | Not Specified | [7] |

| SW620, LoVo (Colon Cancer) | Radiosensitization, Chemosensitization (Doxorubicin) | Increased G2-M accumulation, persistence of γH2AX foci | 0.5 - 1.0 µM | [7] |

| HeLa | Chemosensitization (Etoposide) | Enhanced cytotoxicity | Not Specified | [1] |

| H1299 (Non-small cell lung cancer) | Radiosensitization | G2/M arrest, increased DNA fragmentation | 0.3 µM | [4] |

Experimental Protocols

In Vitro Cell Growth Inhibition Assay (CCK-8)

This protocol is adapted from studies on HepG2 cells.[4][5]

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 4,000 cells per well and culture for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound (e.g., 0.1, 1, 5, and 10 µM) in the culture medium. Add the compound solutions to the respective wells.

-

Incubation: Incubate the cells with this compound for the desired time period (e.g., 12, 24, 48, or 72 hours).

-

CCK-8 Assay: Add 10% (v/v) of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 2 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The optical density (OD) value is proportional to the number of viable cells.

Clonogenic Survival Assay for Radiosensitization

This protocol is a generalized procedure based on methodologies used for SW620 and LoVo cells.[7]

-

Cell Seeding: Plate cells in 6-well plates or 6 cm dishes at a density that will result in approximately 50-100 colonies per plate after treatment.

-

Compound Pre-treatment: Add this compound (e.g., 0.5 or 1.0 µM) to the culture medium 1 hour before irradiation.

-

Irradiation: Expose the cells to a range of doses of ionizing radiation (e.g., X-rays or gamma rays).

-

Post-irradiation Incubation: Continue to incubate the cells in the presence of this compound for an additional 16 hours.

-